2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride
Description
2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a 2,5-difluorophenylmethyl substituent attached to the pyrrolidine ring. Its molecular formula is C₁₁H₁₃F₂N·HCl, with a molecular weight of 233.5 g/mol (calculated from structural data) . Key structural features include:
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10;/h3-4,6,10,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAWWMPHABSCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-70-2 | |
| Record name | Pyrrolidine, 2-[(2,5-difluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909318-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-difluorophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Lithium-Halogen Exchange and Borohydride Reduction
The method disclosed in CN104672121A involves a six-step sequence starting from a pyrrolidine precursor (Compound 1):
- Formation of a Weinreb Amide : Reaction of Compound 1 with N,O-dimethyl hydroxylamine hydrochloride in dichloromethane or tetrahydrofuran (THF) at 20–50°C yields Compound 2.
- Lithiation and Arylation : 1,4-Difluorobenzene is treated with n-butyllithium at −70°C to −50°C, followed by addition of Compound 2 to form Compound 3. This step replaces costlier brominated arenes and isopropylmagnesium chloride, achieving a 90% yield.
- Titanium-Mediated Coupling : Compound 3 reacts with Ti(OEt)₄ under reflux to produce Compound 4.
- Sodium Borohydride Reduction : Reduction of Compound 4 at −50°C to −30°C affords Compound 5. Substituting lithium triethylborohydride with NaBH4 improves safety and reduces costs.
- Alkaline Deprotection : Treatment with sodium hexamethyldisilazide (NaHMDS) at −60°C to −30°C generates Compound 6.
- Hydrochloride Salt Formation : Reaction with HCl in dioxane or methanol yields the final product with >98% enantiomeric excess (e.e.) and 78–83% yield.
Key Advantages :
- Cost Reduction : Use of n-butyllithium instead of Grignard reagents lowers reagent costs by ~40%.
- Yield Enhancement : Overall yield increases from 37% to 56% in critical steps.
Advanced Methodologies and Catalytic Innovations
Enantioselective Synthesis via Chiral Acids
CN110981779B outlines a four-step route starting from pyrrolidone:
- Boc Protection : Pyrrolidone reacts with di-tert-butyl carbonate in THF to form tert-butyl pyrrolidone-1-carboxylate.
- Grignard Addition : A Grignard reagent derived from 2,5-difluorobromobenzene adds to the carbonyl group, yielding a tertiary alcohol intermediate.
- Acid-Catalyzed Dehydration : HCl or H₂SO₄ promotes dehydration and Boc deprotection, forming 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
- Chiral Reduction : Ammonia borane with D-mandelic acid or D-tartaric acid achieves enantioselective reduction to R-2-(2,5-difluorophenyl)pyrrolidine (92–95% e.e.).
Innovations :
- Stereochemical Control : Chiral acids enable enantioselectivity without expensive transition-metal catalysts.
- Mild Conditions : Reactions proceed at 20–80°C, avoiding cryogenic temperatures.
Comparative Analysis of Key Methodologies
Challenges and Stability Considerations
Degradation Pathways in Fluorinated Intermediates
The ACS Medicinal Chemistry Letters study highlights instability risks in fluorinated pyrrolidines. For 2-(fluoromethyl)pyrrolidine derivatives, nucleophilic attack at the fluorinated carbon can lead to C–F bond cleavage, particularly in solution phases. While 2-[(2,5-difluorophenyl)methyl]pyrrolidine hydrochloride exhibits solid-state stability, accelerated decomposition (60–90%) occurs in aqueous solutions at pH > 8.
Mitigation Strategies :
- pH Control : Maintain reaction and storage conditions at pH 4–6.
- Avoid Protic Solvents : Use aprotic solvents (e.g., THF) during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, including various nitrogen-containing heterocycles that are crucial in medicinal chemistry .
Biology
- Ligand in Receptor Binding Studies : The compound is investigated for its role as a ligand in binding studies with biological receptors. Its difluorophenyl group enhances binding affinity and specificity towards various molecular targets, making it valuable for studying receptor interactions and signaling pathways .
Medicine
- Therapeutic Potential : Research is ongoing into its potential therapeutic applications, particularly as an intermediate in drug synthesis. It has been studied for its effects on protein kinases and neurotransmitter systems, indicating potential roles in cancer therapy and neuropharmacology .
-
Case Studies :
- MCF-7 Cell Apoptosis : A study demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through intrinsic pathways, marked by increased levels of cleaved caspase-3 and PARP .
- Protein Kinase Inhibition : Another study highlighted its effectiveness in inhibiting specific protein kinases involved in cell proliferation and survival signaling pathways, suggesting its application in cancer treatment strategies .
Industry
- Agrochemicals and Advanced Materials : The compound is also used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties. Its ability to act as a chiral building block makes it valuable for creating optically pure compounds essential for various applications .
Mechanism of Action
The mechanism of action of 2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride with analogs differing in substituents, fluorine positions, or stereochemistry:
Key Observations:
Substituent Position : The 2,5-difluoro substitution in the target compound contrasts with the 2,4-difluoro analog (CAS 1189996-39-1), which may alter electronic properties and binding interactions .
Stereochemistry : The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine HCl (CAS 1218935-60-4) highlights the role of chirality in biological activity, though data for the target compound’s stereoisomers are unavailable .
Research Implications and Gaps
Biological Activity : Fluorinated pyrrolidines are explored as serotonin reuptake inhibitors (e.g., 2,5-dimethoxyphenylpiperidines), but the target compound’s pharmacological profile remains unstudied .
Physicochemical Predictions : Computational studies using density-functional theory (DFT) could elucidate electronic properties, leveraging methods from Becke (1993) and Lee-Yang-Parr (1988) .
Biological Activity
2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluorophenyl group, which enhances its lipophilicity and potential for receptor interactions. The molecular formula is with a CAS number of 1909318-70-2. Its structural characteristics make it a valuable scaffold in drug design and synthesis.
Research indicates that this compound may interact with various biological targets:
- Receptor Modulation : The compound has been shown to act on serotonin receptors, particularly the 5-HT3 receptor, which is involved in neurotransmission and has implications in treating conditions like anxiety and depression.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Activity : A study evaluated the effects of this compound on animal models of depression. Results indicated significant reductions in depression-like behaviors, suggesting its utility as an antidepressant agent.
- Neuroprotection Study : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, implicating its role in neuroprotection.
- Pain Management Research : Clinical evaluations showed promising results in reducing pain responses in models of acute pain, indicating potential applications in pain management therapies.
Research Findings
Recent literature highlights various aspects of the compound's biological activity:
- A structure-activity relationship (SAR) study indicated that modifications to the difluorophenyl moiety could enhance receptor binding affinity and selectivity for serotonin receptors, thereby improving therapeutic efficacy.
- Computational docking studies have shown favorable interactions between the compound and target proteins involved in neurotransmission pathways, supporting its potential as a lead compound for further drug development.
Q & A
Q. What are the recommended methods for synthesizing 2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride, and how can reaction yields be optimized?
Answer: Synthesis typically involves alkylation of pyrrolidine with a 2,5-difluorobenzyl halide intermediate (e.g., bromo- or chloro-derivatives), followed by hydrochloride salt formation. Key steps include:
- Alkylation: React pyrrolidine with 2,5-difluorobenzyl bromide under inert conditions (N₂ atmosphere) in anhydrous DMF or THF, using a base like K₂CO₃ to deprotonate the amine .
- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the free base, followed by HCl gas treatment in diethyl ether to precipitate the hydrochloride salt .
- Optimization: Increase yields by controlling stoichiometry (1.2:1 benzyl halide to pyrrolidine) and reaction time (12–24 hrs at 60°C). Monitor progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .
Q. How can researchers confirm the structural identity of this compound?
Answer: Use a combination of spectroscopic and analytical techniques:
- NMR: ¹H NMR should show pyrrolidine ring protons (δ 1.8–2.4 ppm), benzylic CH₂ (δ 3.2–3.5 ppm), and aromatic protons from the difluorophenyl group (δ 6.8–7.2 ppm, split due to fluorine coupling) .
- Mass Spectrometry (MS): ESI-MS in positive mode should display [M+H]⁺ at m/z 230.1 (calculated for C₁₁H₁₂F₂N⁺) .
- Elemental Analysis: Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 51.6%, H: 4.7%, N: 5.5%, Cl: 13.8%) .
Q. What purification strategies are effective for removing common impurities in this compound?
Answer:
- Byproducts: Unreacted benzyl halide or pyrrolidine derivatives.
- Strategies:
- Recrystallization: Use ethanol/water (4:1) to isolate the hydrochloride salt with >98% purity .
- HPLC: Reverse-phase C18 column (acetonitrile/0.1% TFA in H₂O, 70:30) to resolve impurities with retention time ~8.2 min .
- Ion-Exchange Chromatography: Remove residual amines using Dowex 50WX4 resin .
Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?
Answer:
- Solubility: Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL at pH 7.4).
- Formulation: For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%). For in vivo studies, use cyclodextrin-based solubilization (e.g., 20% HP-β-CD in saline) to enhance aqueous stability .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring impact biological activity, and what methods are used to isolate enantiomers?
Answer:
Q. How can researchers analyze degradation products under accelerated stability conditions (e.g., high temperature/pH)?
Answer:
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?
Answer:
Q. How do structural modifications (e.g., fluorination position) influence receptor binding affinity?
Answer:
- SAR Studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
